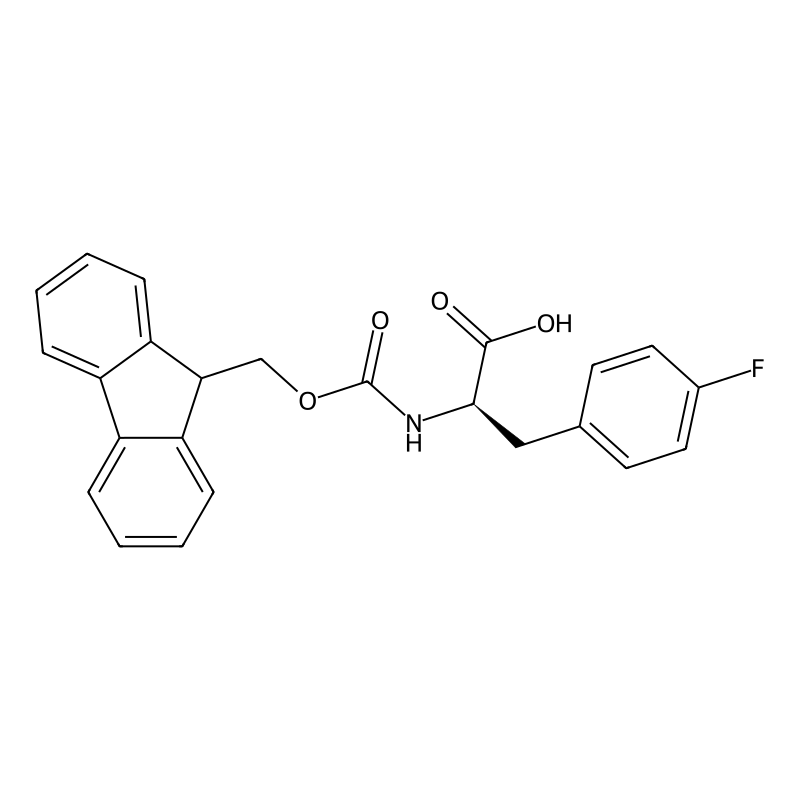

Fmoc-D-Phe(4-F)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-D-Phe(4-F)-OH (CAS: 177966-64-2) is a specialized, orthogonally protected unnatural amino acid featuring a D-configuration and a para-fluoro substituted aromatic ring. In industrial and academic peptide synthesis, it serves as a critical building block for engineering peptidomimetics with enhanced proteolytic stability, modulated lipophilicity, and highly specific target binding profiles [1]. The fluorenylmethoxycarbonyl (Fmoc) group ensures seamless compatibility with standard solid-phase peptide synthesis (SPPS) workflows. Unlike the unfluorinated D-phenylalanine baseline, the highly electronegative and sterically compact fluorine atom alters the electron density of the phenyl ring, strengthening pi-pi interactions and enabling specific fluorine-protein contacts without introducing the severe steric penalties associated with heavier halogens like chlorine or bromine [2]. This makes it an indispensable precursor for developing advanced protease inhibitors, receptor antagonists, and metabolically stable therapeutic peptides.

Research Fit

Attempting to substitute Fmoc-D-Phe(4-F)-OH with its unfluorinated counterpart (Fmoc-D-Phe-OH) or heavier halogenated analogs (e.g., Fmoc-D-Phe(4-Cl)-OH) frequently compromises both process and application outcomes. In drug discovery, the unfluorinated baseline lacks the necessary lipophilicity and unique electrostatic profile required to maximize binding affinity in tight hydrophobic pockets, often resulting in lower potency and reduced metabolic half-life [1]. Conversely, substituting with 4-chloro or 4-bromo derivatives introduces significant steric bulk, which can cause severe steric clashes in sterically constrained receptor sites such as CXCR4 or viral proteases [2]. Furthermore, the specific D-configuration is essential for conferring resistance against endogenous L-proteases; substituting with the L-enantiomer (Fmoc-L-Phe(4-F)-OH) will rapidly degrade the resulting peptide's in vivo stability, rendering it useless for therapeutic applications [1].

Substitution Risk

CXCR4 Binding Affinity: Halogen Size Optimization

In the optimization of CXCR4 peptide inhibitors, the steric and electronegative profile of the halogen substituent on the D-Phe ring is critical. Head-to-head comparisons demonstrate that the 4-fluoro substitution (D-Phe(4-F)) provides optimal binding in the receptor pocket compared to bulkier halogens [1]. Specifically, a D-Phe(4-F)-containing peptide exhibited an IC50 of 0.22 μM, whereas the direct D-Phe(4-Cl) and D-Phe(4-Br) analogs showed significantly reduced affinities (IC50 = 1.2 μM and 2.3 μM, respectively) [1].

| Evidence Dimension | CXCR4 Antagonist Binding Affinity (IC50) |

| Target Compound Data | 0.22 μM (D-Phe(4-F) analog) |

| Comparator Or Baseline | 1.2 μM (D-Phe(4-Cl) analog) / 2.3 μM (D-Phe(4-Br) analog) |

| Quantified Difference | 5.5-fold higher binding affinity for the fluoro analog vs. the chloro analog. |

| Conditions | In vitro CXCR4 binding assay |

Buyers developing receptor antagonists should prioritize the 4-fluoro derivative over chloro or bromo analogs to maximize potency while minimizing steric clashes in tight binding pockets.

2-fold difference

Sub-Pocket Optimization for MPro Inhibition

The incorporation of D-Phe(4-F) at specific sub-pockets (such as S2/P3 in SARS-CoV-2 Main Protease inhibitors) exploits the fluorine atom's unique ability to participate in specific polar and hydrophobic interactions without excessive steric bulk [1]. Studies on MPro inhibitors show that incorporating D-Phe(4-F) enhances binding to the S2 pocket, yielding highly potent inhibitors. Designed analogs incorporating this specific fluorinated D-amino acid demonstrated near-complete inhibition at 1 μM and achieved FRET-based cleavage assay IC50 values as low as 0.04 μM[1].

| Evidence Dimension | MPro Inhibition Potency (IC50) |

| Target Compound Data | 0.04 μM (D-Phe(4-F) optimized analog 103) |

| Comparator Or Baseline | Unoptimized baseline structures lacking the specific halogenated D-Phe interaction |

| Quantified Difference | Achievement of nanomolar potency (40 nM) through precise fluorinated D-Phe placement. |

| Conditions | FRET-based MPro cleavage assay |

Procuring Fmoc-D-Phe(4-F)-OH allows medicinal chemists to fine-tune sub-pocket interactions in proteases where unfluorinated D-Phe lacks the necessary electronic properties.

Aβ Binding Specificity Shift

In the development of therapeutic D-peptides for Alzheimer's disease, replacing standard residues with optimized unnatural building blocks like 4-fluoro-D-phenylalanine fundamentally alters binding specificity [1]. A study optimizing the D3 peptide showed that incorporating 4-fluoro-D-phenylalanine (among other specific substitutions) shifted the binding preference from toxic oligomers/fibrils to Aβ monomers. The optimized peptide demonstrated a monomer-to-oligomer binding ratio of greater than 6.5, compared to the unoptimized baseline D3 peptide which had a ratio below 1.0 (0.8) [1].

| Evidence Dimension | Specific Binding Ratio (Aβ Monomer vs Oligomer) |

| Target Compound Data | >6.5 ratio (Optimized peptide with 4-fluoro-D-Phe) |

| Comparator Or Baseline | 0.8 ratio (Baseline D3 peptide) |

| Quantified Difference | >8-fold shift in binding specificity toward Aβ monomers. |

| Conditions | In vitro Aβ binding assays (sbsmono to sbsoligo ratio) |

For researchers engineering highly specific peptide binders, this compound provides a proven structural lever to dramatically redirect target specificity away from off-target aggregates.

Synthesis of Protease-Resistant Peptidomimetics

Ideal for core peptide sequences where endogenous L-protease degradation is a limiting factor. Utilizing the D-configuration provides essential proteolytic stability, while the 4-fluoro substitution enhances membrane permeability and lipophilicity without altering the standard Fmoc SPPS workflow [1].

High-Affinity Receptor Antagonist Design

The optimal choice for targeting sterically constrained binding pockets (e.g., CXCR4, MC1R) where the compact electronegativity of fluorine outperforms bulkier halogens like chlorine or bromine, maximizing binding affinity while preventing steric exclusion[2].

Viral Protease Inhibitor Design

Crucial for synthesizing inhibitors targeting viral proteases (such as SARS-CoV-2 MPro). The fluorinated aromatic ring provides critical hydrophobic and electrostatic interactions in the S2/P3 sub-pockets, driving nanomolar potency that unfluorinated baselines cannot achieve [3].

19F NMR Probing of Peptide-Protein Interactions

Highly valuable as a sensitive, background-free 19F NMR probe. When incorporated into peptide sequences, the 4-fluoro substitution allows researchers to study conformational changes and binding dynamics in complex biological matrices without the need for bulky fluorescent tags [1].

Application Fit Matrix

References

- [1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications, 2024.

- [2] Small Molecule Inhibitors of CXCR4. Theranostics, 2013.

- [3] Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2. PMC, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types